N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline
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Overview
Description
N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline is a complex organic compound that features a cyano group, an ethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline typically involves the reaction of substituted anilines with cyanoacetates under specific conditions. One common method involves the direct treatment of substituted anilines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free reactions, which are both economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .
Chemical Reactions Analysis
Types of Reactions
N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as biologically active molecules with applications in drug discovery.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, while the thiazole ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano-substituted anilines and thiazole derivatives. Examples include:
- N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline
- N-cyano-3-ethyl-N-{[2-(methyl)-1,3-thiazol-4-yl]methyl}aniline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group on the thiazole ring differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity.
Properties
IUPAC Name |
(3-ethylphenyl)-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-12-5-4-6-14(7-12)18(11-16)8-13-10-20-15(17-13)9-19-2/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXPJIUKKCYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=CSC(=N2)COC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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